An In-depth Technical Guide to the Solubility of 2-(1H-Imidazol-1-yl)ethyl butanoate
An In-depth Technical Guide to the Solubility of 2-(1H-Imidazol-1-yl)ethyl butanoate
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(1H-Imidazol-1-yl)ethyl butanoate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems. The document combines theoretical predictions based on molecular structure with detailed, field-proven experimental protocols for empirical validation.
Introduction: The Significance of Solubility
2-(1H-Imidazol-1-yl)ethyl butanoate is a heterocyclic compound featuring an imidazole ring linked to a butanoate ester. The imidazole moiety is a "privileged structure" in medicinal chemistry, appearing in numerous therapeutics. Consequently, derivatives like this compound are of significant interest as intermediates and potential drug candidates.
Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development.[1] It governs critical parameters such as:
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Reaction Kinetics: The choice of solvent can dictate reaction rates and outcomes.
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Purification Efficiency: Solubility differences are exploited in crystallization and chromatography.
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Bioavailability: For a drug to be effective, it must first dissolve in biological fluids to be absorbed.[2]
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Formulation Development: Creating stable and effective liquid formulations is entirely dependent on solubility.
Part 1: Theoretical Assessment of Solubility Profile
The solubility of a molecule can be predicted by analyzing its structure through the lens of intermolecular forces, a principle often summarized as "like dissolves like."[2]
Molecular Structure and Physicochemical Properties
To understand its solubility, we must first deconstruct the molecule into its constituent functional groups and analyze its key physicochemical parameters.
Structure:
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Imidazole Ring: A five-membered aromatic heterocycle. It contains a basic, sp2-hybridized nitrogen atom (N-3) that can act as a hydrogen bond acceptor and can be protonated in acidic conditions. It is a polar moiety.
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Ethyl Linker: A two-carbon alkyl chain connecting the imidazole and the ester group. This is a non-polar, hydrophobic component.
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Butanoate Ester: This group contains a carbonyl oxygen and an ether oxygen, both of which can act as hydrogen bond acceptors. The four-carbon butyl chain is hydrophobic.
Key Physicochemical Descriptors:
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₉H₁₄N₂O₂ | - |
| Molecular Weight | 182.22 g/mol [3] | A relatively small molecule, favoring solubility. |
| Calculated logP | ~0.73[4] | A positive logP indicates a slight preference for a non-polar environment (octanol) over a polar one (water), suggesting limited aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~70.14 Ų[4] | TPSA is a good indicator of hydrogen bonding potential. A value in this range suggests moderate polarity and the ability to interact with polar solvents. |
| Hydrogen Bond Acceptors | 3 (N-3 of imidazole, two ester oxygens) | Can readily accept hydrogen bonds from protic solvents. |
| Hydrogen Bond Donors | 0 | Cannot donate hydrogen bonds, limiting some interactions with polar solvents. |
| Basicity (pKa) | The imidazole ring is basic (pKa of the imidazolium ion is ~7). The exact pKa of this molecule is not published but is expected to be in the range of 5-7. | The compound's charge state, and thus its aqueous solubility, will be highly pH-dependent.[5] |
Predicted Solubility in Common Laboratory Solvents
Based on the structural analysis, we can predict the solubility of 2-(1H-Imidazol-1-yl)ethyl butanoate across a spectrum of solvents.
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Non-Polar Solvents (e.g., Hexane, Toluene):
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Prediction: Low to negligible solubility.
-
Rationale: The significant polarity imparted by the imidazole ring and the ester group creates a large mismatch with non-polar solvents. The energy required to break the solute-solute interactions would not be compensated by favorable solute-solvent interactions.
-
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone):
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Prediction: High solubility.
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Rationale: Dimethyl sulfoxide (DMSO) is an excellent solvent for many drug-like molecules due to its high polarity and ability to accept hydrogen bonds. Acetone and acetonitrile are also expected to be effective solvents, capable of engaging in dipole-dipole interactions with the polar regions of the molecule.
-
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol):
-
Prediction:
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Water: Low to moderate solubility at neutral pH.
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Methanol/Ethanol: Good to high solubility.
-
-
Rationale: The alcohols are better solvents than water for this molecule. While they are polar and can hydrogen-bond, their alkyl portions can better solvate the non-polar ethyl and butyl groups of the solute. Water's strong hydrogen-bonding network is disrupted by these hydrophobic parts, making dissolution less favorable.
-
-
Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate):
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Prediction: Good to high solubility.
-
Rationale: These solvents offer a balance of moderate polarity and the ability to accommodate the non-polar hydrocarbon portions of the molecule. They are often effective for dissolving compounds that have both polar and non-polar characteristics.
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The Critical Influence of pH on Aqueous Solubility
The basic nitrogen atom in the imidazole ring is the most important determinant of the compound's aqueous solubility. In an acidic environment, this nitrogen will be protonated, forming a positively charged imidazolium ion.
Caption: pH-dependent equilibrium of the imidazole moiety.
This conversion to an ionic salt dramatically increases the molecule's polarity, leading to a significant increase in its solubility in water.[6] Therefore, one can expect the solubility of 2-(1H-Imidazol-1-yl)ethyl butanoate in aqueous media to be several orders of magnitude higher at pH 2 than at pH 7.4. This is a critical consideration for any biological or formulation work.
Part 2: Experimental Determination of Solubility
While theoretical predictions are invaluable for guidance, they must be confirmed by empirical data.[1] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7]
Core Protocol: The Shake-Flask Method
This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. It is considered the most reliable method for determining thermodynamic solubility.[7][8]
Causality Behind the Method:
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Excess Solid: Using an excess of the compound ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.[9]
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Equilibration Time: Shaking for an extended period (typically 24-48 hours) is necessary to ensure that the dissolution process has reached a true equilibrium state.[9]
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Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.[9]
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Phase Separation: It is critical to completely separate the undissolved solid from the saturated solution before analysis to avoid artificially inflating the measured concentration.[9]
Caption: Experimental workflow for the Shake-Flask method.
Step-by-Step Protocol:
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Preparation: Add an excess amount of solid 2-(1H-Imidazol-1-yl)ethyl butanoate to a series of glass vials (in triplicate for each solvent). A general rule is to add at least 2-5 mg of compound per mL of solvent.
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Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.
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Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate vigorously for 24 to 48 hours.
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature for at least 1 hour to let the solid settle. Then, separate the saturated liquid from the excess solid. This is best achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) for 15 minutes.
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Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to filter the suspension. Ensure the filter material is compatible with the solvent and does not adsorb the compound.
-
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant or filtrate. Immediately perform a precise serial dilution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration into the linear range of the analytical method and to prevent precipitation.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable technique for quantifying the concentration of small molecules in solubility studies.[10]
Protocol for Method Development and Quantification:
-
Stock Solution Preparation: Prepare a highly accurate stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution with the mobile phase. A typical range might be from 0.1 µg/mL to 100 µg/mL.
-
Chromatographic Conditions:
-
Column: A standard C18 reversed-phase column is a good starting point.[11]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point. The formic acid helps to ensure good peak shape by keeping the imidazole moiety protonated.[11]
-
Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance (determined by a UV scan).
-
-
Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995.
-
Sample Quantification: Inject the diluted samples from the shake-flask experiment. Use the peak area from the sample chromatogram and the equation from the calibration curve to calculate the concentration in the diluted sample.
-
Final Calculation: Multiply the calculated concentration by the dilution factor to determine the original solubility in the saturated solution.
Part 3: Data Presentation and Interpretation
Organizing experimental results into a clear format is essential for analysis and reporting.
Summary of Solubility Data
Experimental data should be compiled into a structured table.
Table 1: Experimentally Determined Solubility of 2-(1H-Imidazol-1-yl)ethyl butanoate at 25°C
| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mM) |
| Water (pH 7.0) | Polar Protic | Low | [Enter Data] | [Enter Data] |
| 0.1 M HCl (pH 1) | Aqueous Acid | High | [Enter Data] | [Enter Data] |
| Methanol | Polar Protic | High | [Enter Data] | [Enter Data] |
| Ethanol | Polar Protic | High | [Enter Data] | [Enter Data] |
| DMSO | Polar Aprotic | High | [Enter Data] | [Enter Data] |
| Acetonitrile | Polar Aprotic | High | [Enter Data] | [Enter Data] |
| Ethyl Acetate | Intermediate Polarity | Good | [Enter Data] | [Enter Data] |
| Dichloromethane | Intermediate Polarity | Good | [Enter Data] | [Enter Data] |
| Hexane | Non-Polar | Low | [Enter Data] | [Enter Data] |
Interpretation for Drug Development
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High solubility in buffers at physiological pH (e.g., 7.4) is favorable for developing intravenous formulations and suggests a lower risk of bioavailability issues for oral administration.
-
Low aqueous solubility may necessitate formulation strategies such as salt formation (by adding acid), co-solvents, or amorphous solid dispersions.
-
Solubility in organic solvents guides the selection of solvents for synthesis, purification (crystallization), and the preparation of stock solutions for in vitro screening. For instance, high solubility in DMSO is ideal for preparing high-concentration stocks for high-throughput screening.
Conclusion
The solubility of 2-(1H-Imidazol-1-yl)ethyl butanoate is governed by a balance between its polar imidazole and ester functionalities and its non-polar hydrocarbon components. Its solubility profile is predicted to be favorable in a range of polar organic solvents like alcohols, DMSO, and acetonitrile. Crucially, its aqueous solubility is expected to be highly dependent on pH, with a significant increase under acidic conditions due to the protonation of the imidazole ring. While these theoretical predictions provide a strong foundation, this guide emphasizes the necessity of rigorous experimental validation using established protocols like the shake-flask method coupled with HPLC analysis. The methodologies detailed herein provide a robust framework for researchers to generate the precise, reliable solubility data required to advance their research and development objectives.
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- 5. researchgate.net [researchgate.net]
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